1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Description
1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a boronate ester-functionalized heterocyclic compound widely employed in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications. Key properties include:
- Molecular Formula: C20H23BN2O2
- Molecular Weight: 334.23 g/mol
- CAS Number: 1350626-27-5
- Purity: >95% (commonly available) .
The compound features a benzyl group at the 1-position of the pyrrolo[2,3-b]pyridine core and a pinacol boronate ester at the 3-position. This structural motif enhances stability and reactivity in palladium-catalyzed couplings, making it a versatile intermediate for synthesizing kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
1-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BN2O2/c1-19(2)20(3,4)25-21(24-19)17-14-23(13-15-9-6-5-7-10-15)18-16(17)11-8-12-22-18/h5-12,14H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYJAQWDYBJALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=N3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been used as reagents in organic synthesis, suggesting that their targets could be a variety of organic compounds.
Mode of Action
Compounds with similar structures, such as boronic acids and their derivatives, are known to interact with their targets through covalent bonding. The boron atom in these compounds can form a stable covalent bond with an oxygen atom in the target molecule, leading to the formation of a boronate ester.
Biochemical Pathways
Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction, a type of palladium-catalyzed carbon-carbon bond-forming reaction. This suggests that the compound could potentially affect biochemical pathways involving carbon-carbon bond formation.
Pharmacokinetics
The compound’s solubility in organic solvents such as chloroform, ether, and dichloromethane suggests that it may have good bioavailability if administered in an appropriate formulation.
Result of Action
Given its potential use as a reagent in organic synthesis, it could facilitate the formation of new organic compounds through the formation of carbon-carbon bonds.
Action Environment
The compound is stable under normal conditions but may hydrolyze in a humid environment. It should be stored in a sealed container in a cool, dry place. The compound’s action, efficacy, and stability could potentially be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals.
Biochemical Analysis
Biochemical Properties
1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. The compound interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as borylation and hydroboration. These interactions are primarily mediated through the boron atom, which can form reversible covalent bonds with nucleophilic sites on biomolecules. For instance, the compound can interact with enzymes that possess active sites containing nucleophilic residues, leading to enzyme inhibition or activation depending on the context.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of kinases and phosphatases, which are crucial regulators of cell signaling. Additionally, the compound can alter gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific context. Additionally, the compound can influence gene expression by binding to transcription factors or modifying epigenetic marks. These molecular interactions ultimately result in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. For instance, prolonged exposure to the compound can lead to cumulative changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound can have beneficial effects, such as enhancing specific biochemical reactions or modulating cell signaling pathways. At higher doses, the compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at certain dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can participate in borylation reactions, which are catalyzed by enzymes such as palladium catalysts. These reactions can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, the compound can interact with cofactors such as NADH and FADH2, influencing redox reactions and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate the compound’s distribution within tissues, influencing its localization and activity. These interactions are crucial for the compound’s biochemical effects and overall function.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can participate in metabolic reactions and energy production.
Biological Activity
1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a compound of interest due to its potential biological activities. This article explores its structure, synthesis, and biological effects based on available literature.
Chemical Structure and Properties
The compound has the following chemical identifiers:
- IUPAC Name : this compound
- Molecular Formula : C18H28BNO2
- Molecular Weight : 301.24 g/mol
- CAS Number : 859833-21-9
The structural formula indicates the presence of a pyrrolo[2,3-b]pyridine core attached to a benzyl group and a dioxaborolane moiety. This unique combination may contribute to its biological activity.
Research indicates that compounds containing dioxaborolane structures can interact with various biological targets. The dioxaborolane moiety is known for its ability to form reversible covalent bonds with nucleophiles, which can modulate enzyme activity and cellular signaling pathways.
Anticancer Activity
A study on similar pyrrolo[2,3-b]pyridine derivatives revealed significant anticancer properties against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that play crucial roles in tumor growth and survival. For instance:
- IC50 Values : Compounds in this class have shown IC50 values in the low nanomolar range against specific cancer types, indicating strong potency .
Inhibition of PI3Kδ
The compound's structural similarity to known PI3K inhibitors suggests potential activity against the phosphoinositide 3-kinase δ (PI3Kδ), which is implicated in several inflammatory diseases and cancers. Inhibitors targeting PI3Kδ have been developed for therapeutic use in conditions like asthma and cancer .
Study on Pyrrolo[2,3-b]pyridines
In a study evaluating a series of pyrrolo[2,3-b]pyridine derivatives for their biological activity:
- Findings : Several compounds exhibited potent inhibition of FGFR (Fibroblast Growth Factor Receptor) signaling pathways associated with malignancies.
- Significance : This suggests that this compound could be further explored as a therapeutic candidate in oncology .
Comparative Analysis of Related Compounds
| Compound Name | Structure | IC50 (nM) | Biological Target |
|---|---|---|---|
| CPL302253 | Indole-based | 2.8 | PI3Kδ |
| 1-Benzyl... | Pyrrolo derivative | TBD | FGFR |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes structurally analogous compounds and their distinguishing features:
Key Observations:
Substituent Position and Reactivity :
- The benzyl group in the target compound enhances steric protection of the pyrrolo[2,3-b]pyridine core, improving stability during cross-coupling .
- Silyl-protected analogs (e.g., triisopropylsilyl in ) exhibit reduced reactivity in polar solvents but enable selective deprotection for sequential functionalization.
Biological Activity :
- Derivatives like 5-(tetramethyl-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine are critical intermediates in mTORC1 inhibitors (e.g., RMC-5552) and mutant-selective c-KIT inhibitors .
Suzuki-Miyaura Coupling Efficiency:
Analytical and Spectroscopic Data
Preparation Methods
Halogenation of Pyrrolo[2,3-b]pyridine Core
- The 3-position bromination is performed using bromine in an organic solvent such as chloroform at 0 °C to room temperature for 10 to 60 minutes.
- Alternatively, N-bromosuccinimide (NBS) with a base like triethylamine in solvents such as dichloromethane or tetrahydrofuran (THF) can be used at room temperature for 1 to 16 hours.
- This step provides the 3-bromo derivative, which is a key intermediate for subsequent cross-coupling reactions.
N-Benzylation
- The nitrogen at position 1 of the pyrrolo[2,3-b]pyridine is benzylated, often by reaction with benzyl halides under basic conditions.
- This step ensures the N-1 position is substituted with a benzyl group, which can influence the compound’s solubility and reactivity.
Palladium-Catalyzed Borylation (Suzuki-Miyaura Type)
- The 3-bromo-1-benzyl-pyrrolo[2,3-b]pyridine intermediate is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst such as Pd(dppf)Cl2 or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II).
- Potassium acetate (KOAc) is commonly used as the base.
- The reaction is conducted in solvents like dioxane or a dioxane/water mixture at elevated temperatures (~80 °C) for 8 hours or more.
- This step installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at the 3-position.
Purification
- After completion, the reaction mixture is cooled and washed with water and brine.
- The organic layer is dried over sodium sulfate and concentrated.
- Purification is often achieved by column chromatography or recrystallization to isolate the pure 1-Benzyl-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 3-Bromination | Br2 or NBS + Et3N | CHCl3 or DCM | 0 °C to RT | 10–60 min (Br2) / 1–16 h (NBS) | 70–90 (typical literature yields) |
| N-Benzylation | Benzyl halide + base (e.g., K2CO3) | DMF or Acetonitrile | RT to reflux | Several hours | 75–85 |
| Borylation (Suzuki-type) | Bis(pinacolato)diboron + Pd(dppf)Cl2 + KOAc | Dioxane or dioxane/water | 80 °C | 8 h | 60–80 |
Mechanistic Insights and Research Findings
- The bromination step is regioselective for the 3-position due to the electronic properties of the pyrrolo[2,3-b]pyridine ring system.
- The palladium-catalyzed borylation proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester.
- The pinacol boronate ester is stable and versatile for further cross-coupling reactions, making this compound a valuable synthetic intermediate.
- Research indicates that the presence of the benzyl group at N-1 enhances the compound’s solubility and may facilitate purification.
Q & A
Q. What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions involving this compound?
The boronate ester moiety in this compound enables Pd-catalyzed cross-coupling. Optimal conditions involve Pd(PPh₃)₄ (0.05–0.1 eq), 2M K₂CO₃ as a base, and a mixed solvent system (toluene/EtOH, 3:1) at 105°C for 12–24 hours . Pre-purification of the boronate ester via silica gel chromatography (e.g., CH₂Cl₂:EtOAc 90:10) is critical to remove residual boronic acids that may inhibit coupling efficiency.
Q. How can the stability of the dioxaborolane group be assessed under varying pH conditions?
The dioxaborolane group is sensitive to hydrolysis. Stability assays should include:
Q. What spectroscopic techniques are most effective for characterizing the pyrrolo[2,3-b]pyridine core?
- ¹H/¹³C NMR : Key diagnostic signals include the benzyl proton singlet (δ 5.2–5.5 ppm) and downfield-shifted pyrrole NH (δ 11.6–13.4 ppm, exchangeable) .
- HRMS : Confirm molecular weight with <2 ppm error (e.g., [M+H]+ calcd 315.12403, found 315.1237) .
- X-ray crystallography : Resolves boronate ester geometry and confirms substitution patterns .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for kinase inhibition?
- Core modifications : Replace the benzyl group with substituted aryl/heteroaryl groups (e.g., 3,4-dimethoxyphenyl) to evaluate steric/electronic effects on kinase binding .
- Boronate bioisosteres : Substitute the dioxaborolane with trifluoroborate or MIDA boronate to compare potency and metabolic stability .
- Cellular assays : Use FAK or BTK-dependent cell lines (IC₅₀ < 1 µM indicates lead potential) .
Q. What strategies mitigate competing C-H activation pathways during functionalization?
In Pd-catalyzed C-H arylation:
- Directing groups : Introduce nitriles or sulfonamides to steer regioselectivity (e.g., para vs. ortho substitution) .
- Solvent effects : Use DMA or DMF to suppress undesired pyrrole ring activation .
- Substituent tuning : Electron-withdrawing groups (e.g., nitro) on the pyridine ring reduce competing reactivity .
Q. How can computational modeling predict binding modes to FAK or BTK?
- Docking studies : Use crystal structures of FAK (PDB: 2JKK) or BTK (PDB: 5P9J) to model interactions.
- MD simulations : Assess the impact of the benzyl group on inducing helical DFG-loop conformations in FAK .
- Free-energy perturbation (FEP) : Quantify the contribution of the dioxaborolane to binding entropy .
Q. What in vivo models are suitable for evaluating antitrypanosomal activity?
- Acute Chagas disease : Administer the compound (10–50 mg/kg/day) to T. cruzi-infected mice. Monitor parasitemia via qPCR and survival rates over 30 days .
- Pharmacokinetics : Measure plasma half-life (t₁/₂) and brain penetration (Kp > 0.3 indicates CNS activity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
